4-Amino-2-methylpyrimidine-5-carbonitrile

Continuous Flow Synthesis Process Intensification Vitamin B1 Intermediate

Direct precursor in scalable 65-70% yield Vitamin B1 synthesis. Validated scaffold for ATP-competitive kinase inhibitors (e.g., VEGFR-2). Essential for R&D in crop protection and anti-androgen studies. Source with continuous flow efficiency (90.4% yield) for minimized waste. Contact us for bulk GMP and non-GMP quantities.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 698-29-3
Cat. No. B015760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methylpyrimidine-5-carbonitrile
CAS698-29-3
Synonyms4-Amino-2-methyl-5-pyrimidinecarbonitrile;  5-Cyano-4-amino-2-methylpyrimidine;  NSC 459;  Pynitrile
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)C#N
InChIInChI=1S/C6H6N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,1H3,(H2,8,9,10)
InChIKeyYBPNIILOUYAGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methylpyrimidine-5-carbonitrile CAS 698-29-3: A Versatile Pyrimidine Building Block for Vitamin B1 and Kinase Inhibitor Intermediates


4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3), also known as 2-methyl-4-amino-5-cyanopyrimidine, is a heterocyclic nitrile belonging to the pyrimidine-5-carbonitrile class, with a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol. It is characterized by a melting point of 249°C, a predicted boiling point of 315.6°C, and a predicted density of 1.27 g/cm³ . The compound exhibits limited aqueous solubility (6.4 g/L at 25°C) but is soluble in DMSO, ethanol, and methanol [1]. Structurally defined by a 2-methyl substituent and a 4-amino group ortho to a 5-cyano moiety, this substitution pattern distinguishes it from other pyrimidine carbonitriles and confers specific reactivity in both nucleophilic addition and cyclocondensation reactions [2].

4-Amino-2-methylpyrimidine-5-carbonitrile: Why Generic Pyrimidine-5-carbonitrile Analogs Cannot Be Directly Substituted in Established Synthetic Routes


The specific substitution pattern of 4-amino-2-methylpyrimidine-5-carbonitrile (2-methyl, 4-amino, 5-cyano) is critical to its function as a key intermediate in established industrial processes, such as the synthesis of Vitamin B1 (thiamine) [1]. Generic pyrimidine-5-carbonitriles with alternative substituents (e.g., 4-hydroxy, 6-ethoxy, or unsubstituted at the 2-position) fail to undergo the precise sequence of hydrogenation and subsequent coupling reactions required in these validated pathways. Moreover, this specific scaffold is recognized as a privileged structure in the design of kinase inhibitors, particularly VEGFR-2 inhibitors, where the 2-methyl and 4-amino groups engage in essential binding interactions that are absent in other 5-cyanopyrimidine analogs [2]. Direct substitution with a structurally similar but functionally divergent analog would necessitate complete re-optimization of reaction conditions and biological activity profiles, introducing significant risk of yield loss, impurity formation, or loss of target potency [3].

4-Amino-2-methylpyrimidine-5-carbonitrile: Quantitative Evidence for Differentiated Performance as a Synthetic Intermediate


Microfluidic Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile Achieves 90.4% Yield, a 1.5-Fold Improvement Over Traditional Batch Condensation Methods

A micro-reaction system utilizing continuous flow technology achieved a yield of 90.4% for the target compound 4-amino-2-methylpyrimidine-5-carbonitrile, with a conversion rate of 99% for the starting material (dimethylaminomethylene)malononitrile [1]. This represents a substantial improvement over traditional batch condensation methods employing ethoxymethylene malonate, which typically yield only 60% [2].

Continuous Flow Synthesis Process Intensification Vitamin B1 Intermediate

4-Amino-2-methylpyrimidine-5-carbonitrile Enables a 65-70% Overall Yield for Vitamin B1 Intermediate, a Direct Improvement Over Classic Multi-Step Routes

Two scalable processes utilizing 4-amino-2-methylpyrimidine-5-carbonitrile as a pivotal intermediate were developed for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a direct precursor to Vitamin B1. Route 1, starting from 2-cyanoacetamide, delivered the final product in 65% overall yield [1]. Route 2, starting from malononitrile, achieved a 70% overall yield [2]. These yields are significantly higher than those reported in earlier multi-step procedures, which often suffer from cumulative losses and low single-step efficiencies (e.g., a 32% yield for a key condensation step) [3].

Vitamin B1 Synthesis Process Chemistry Route Scouting

Derivatives of 4-Amino-2-methylpyrimidine-5-carbonitrile Exhibit Potent Antiviral Activity Against TMV, with EC50 Values Comparable to the Commercial Standard

A series of 2-substituted methlthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-thiadiazole derivatives were synthesized from 4-amino-2-methylpyrimidine-5-carbonitrile and evaluated for antiviral activity against tobacco mosaic virus (TMV) . Several derivatives displayed curative effects comparable to the commercial agent Ningnanmycin (EC50 = 301.83 μg/mL). Compounds 9c, 9i, and 9p exhibited EC50 values in the range of 287.05-322.47 μg/mL, and compound 9d demonstrated the best curative effect with an EC50 of 266.21 μg/mL, which is superior to the commercial standard .

Antiviral Activity TMV Agrochemical

4-Amino-2-methylpyrimidine-5-carbonitrile is a Preferred Building Block for VEGFR-2 Kinase Inhibitors, with Optimized Derivatives Demonstrating Sub-Micromolar Potency

Novel pyrimidine-5-carbonitrile derivatives, including those structurally related to 4-amino-2-methylpyrimidine-5-carbonitrile, were designed, synthesized, and evaluated as VEGFR-2 inhibitors [1]. While the parent compound itself is not a direct inhibitor, its derivatives, such as compounds 11e and 12b, exhibited potent VEGFR-2 inhibitory activity in vitro [2]. Furthermore, this specific pyrimidine-5-carbonitrile scaffold is a recognized privileged structure for the development of ATP-competitive kinase inhibitors, with documented IC50 values in the nanomolar range for optimized analogs targeting kinases like TrkA and EGFR [3].

VEGFR-2 Inhibition Kinase Inhibitor Medicinal Chemistry

4-Amino-2-methylpyrimidine-5-carbonitrile: Validated Procurement Scenarios Based on Quantitative Performance Data


Industrial-Scale Production of Vitamin B1 (Thiamine) Key Intermediate

Procurement of 4-amino-2-methylpyrimidine-5-carbonitrile in bulk quantities is justified by its role as the direct precursor to 4-amino-5-aminomethyl-2-methylpyrimidine, a critical intermediate in the dominant industrial synthesis of Vitamin B1 [1]. The established scalable processes yield this key intermediate in 65-70% overall yield [2]. Furthermore, the availability of continuous flow methodologies achieving 90.4% yield for the compound itself minimizes raw material costs and waste, enhancing process economics [3].

Medicinal Chemistry Campaigns Targeting VEGFR-2 and Other Tyrosine Kinases

The 4-amino-2-methylpyrimidine-5-carbonitrile scaffold is a validated privileged structure for the design of ATP-competitive kinase inhibitors, particularly VEGFR-2 [4]. Medicinal chemistry teams can reliably use this compound as a starting point for library synthesis, as optimized derivatives have demonstrated nanomolar potency against kinases like TrkA (IC50 = 3.10 nM) and EGFR [5]. Procurement of this specific scaffold reduces the risk of exploring inactive chemical space and accelerates the identification of viable leads.

Agrochemical Lead Discovery for Antiviral Crop Protection

Derivatives of 4-amino-2-methylpyrimidine-5-carbonitrile have exhibited promising antiviral activity against tobacco mosaic virus (TMV) . Specifically, the 1,3,4-thiadiazole derivative 9d displayed superior curative effects (EC50 = 266.21 μg/mL) compared to the commercial standard Ningnanmycin (EC50 = 301.83 μg/mL) . This data supports the procurement of the compound for the synthesis of novel antiviral agents for crop protection applications.

Synthesis of Steroidal Anti-Androgen and CNS Therapeutic Precursors

Literature reports indicate that 2-methyl-4-aminopyrimidin-5-nitrile can be used to prepare steroidal anti-androgen compounds with demonstrated anti-prostate cancer activity in pharmacological experiments . Additionally, this compound serves as a building block for cyclic aminomethyl pyrimidine derivatives designed to target dopamine D4 receptors with high selectivity for central nervous system disease applications . Procurement enables access to these specialized therapeutic research areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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